
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one is an organic compound with a complex structure It features a cyclohexanone core substituted with a 3-methoxypropanoyl group and two methyl groups at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with 3-methoxypropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved are typically related to its ability to undergo chemical transformations such as oxidation and reduction .
相似化合物的比较
Similar Compounds
- 3-Methoxypropionic acid
- Methyl 3-methoxypropionate
- 4-Methoxybutanoic acid
- Methoxyacetic acid
Uniqueness
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone core. This gives it distinct chemical properties and reactivity compared to similar compounds .
属性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC 名称 |
6-(3-methoxypropanoyl)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O3/c1-12(2)7-4-5-9(11(12)14)10(13)6-8-15-3/h9H,4-8H2,1-3H3 |
InChI 键 |
CVMADNUDOLPBJY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(C1=O)C(=O)CCOC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)
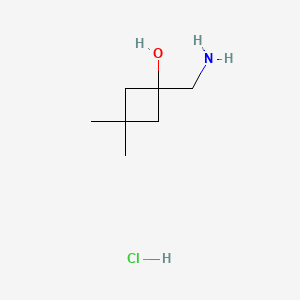
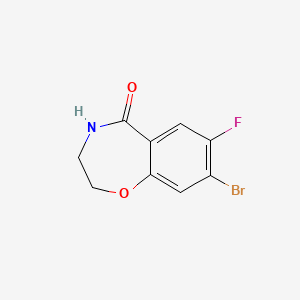
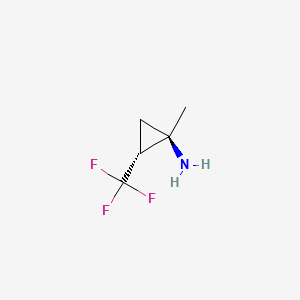
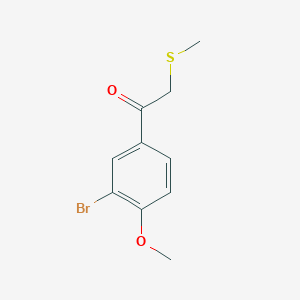
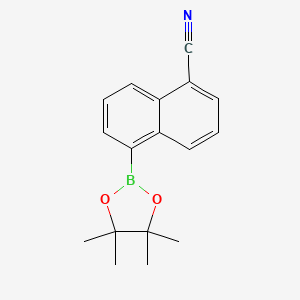
![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)
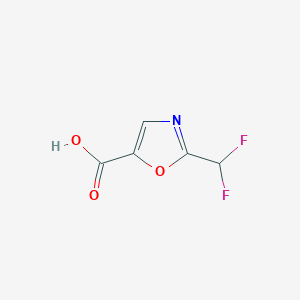
![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
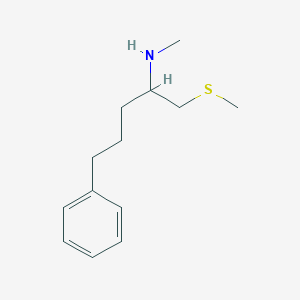
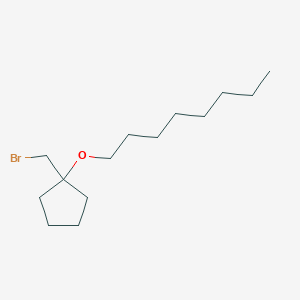
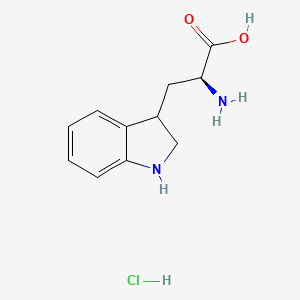
![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
